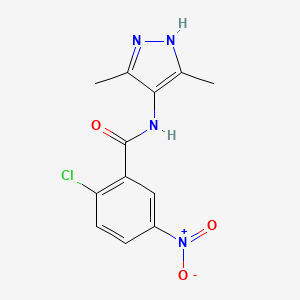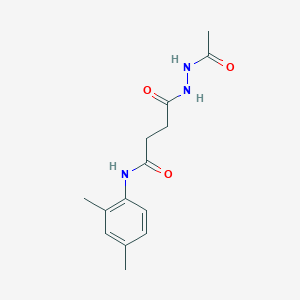
2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzamide
Descripción general
Descripción
2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzamide is a chemical compound with a molecular formula of C12H11ClN4O3. It is commonly referred to as "CDN" and has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
CDN acts as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. By inhibiting PARP activity, CDN can induce cell death in cancer cells and reduce inflammation in a variety of disease models. In addition, CDN has been shown to activate the Nrf2/Keap1 pathway, which regulates cellular antioxidant defenses and may have neuroprotective effects.
Biochemical and Physiological Effects:
CDN has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, CDN induces apoptosis and inhibits cell proliferation. In models of inflammation, CDN reduces cytokine production and immune cell infiltration. In neurodegenerative disease models, CDN has been shown to protect against oxidative stress and neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDN is a highly potent and specific inhibitor of PARP, making it a valuable tool compound for studying the role of PARP in disease pathology. However, its high potency can also make it difficult to work with in certain experimental settings. In addition, CDN can be toxic to cells at high concentrations, which can limit its use in certain assays.
Direcciones Futuras
There are many potential future directions for research on CDN. One area of interest is the development of CDN-based therapeutics for cancer and inflammation. Another area of interest is the use of CDN as a tool compound to study the role of PARP and other enzymes involved in DNA repair and cell death pathways. Finally, there is interest in exploring the potential neuroprotective effects of CDN in models of neurodegenerative disease.
Aplicaciones Científicas De Investigación
CDN has shown promise as a potential therapeutic agent for a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. Its ability to inhibit the activity of certain enzymes involved in these processes has been the subject of extensive research. In addition, CDN has been used as a tool compound to study the role of these enzymes in disease pathology.
Propiedades
IUPAC Name |
2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3/c1-6-11(7(2)16-15-6)14-12(18)9-5-8(17(19)20)3-4-10(9)13/h3-5H,1-2H3,(H,14,18)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXJCMMHPQQAHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,5-dimethyl-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B3921454.png)
![(2,5-dioxodihydroimidazo[4,5-d]imidazole-1,3,4,6(2H,5H)-tetrayl)tetrakis(methylene) tetraacetate](/img/structure/B3921462.png)
![(1S*,4S*)-2-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B3921475.png)
![ethyl N-{[2-(3-methoxybenzyl)-4-morpholinyl]carbonyl}-beta-alaninate](/img/structure/B3921477.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-(2-methylphenyl)urea](/img/structure/B3921484.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B3921489.png)
![2-(4-chlorophenyl)-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3921494.png)
![5-imino-2-isopropyl-6-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3921504.png)
![N'-{[2-(2-chloro-6-fluorophenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B3921508.png)
![N-[(1-ethylpiperidin-3-yl)methyl]-N,2-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3921514.png)
![indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B3921520.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide](/img/structure/B3921525.png)
![4-(2-ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidine](/img/structure/B3921545.png)